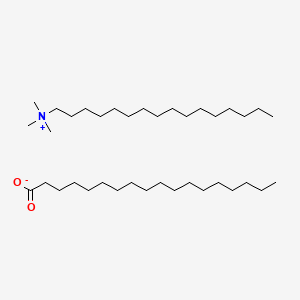

Hexadecyltrimethylammonium stearate

Description

Hexadecyltrimethylammonium stearate (CAS: 124-23-2) is a cationic surfactant characterized by a quaternary ammonium head group bonded to a hexadecyl (C16) chain and a stearate (C18 fatty acid) counterion. It exists as a white or off-white solid, soluble in water, alcohols, and organic solvents, with a pH range of 4–8 . Its primary applications include emulsification and ion exchange, leveraging its ability to form micelles in solution . The synthesis involves three steps: (1) formation of N,N-dimethylhydrazine salt, (2) reaction with 1-bromohexadecane to yield hexadecyltrimethylammonium bromide, and (3) substitution of bromide with stearate .

Properties

CAS No. |

124-23-2 |

|---|---|

Molecular Formula |

C37H77NO2 |

Molecular Weight |

568.0 g/mol |

IUPAC Name |

hexadecyl(trimethyl)azanium;octadecanoate |

InChI |

InChI=1S/C19H42N.C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-19H2,1-4H3;2-17H2,1H3,(H,19,20)/q+1;/p-1 |

InChI Key |

DXQWPBNWAKTXPF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC[N+](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hexadecyltrimethylammonium stearate typically involves a three-step reaction process:

Formation of N,N-dimethylhydrazine salt: This is achieved by reacting N,N-dimethylhydrazine with an alcohol.

Synthesis of hexadecyltrimethylammonium bromide: The N,N-dimethylhydrazine salt is then reacted with hexadecane bromide.

Formation of this compound: Finally, hexadecyltrimethylammonium bromide is reacted with stearic acid to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the purity and efficiency of the product.

Chemical Reactions Analysis

Types of Reactions: Hexadecyltrimethylammonium stearate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.

Ion Exchange Reactions: Often conducted in aqueous solutions where the compound can exchange its cationic part with other ions in the solution.

Major Products:

Substitution Reactions: Products include various substituted ammonium compounds.

Ion Exchange Reactions: Result in the formation of new ionic compounds depending on the ions present in the solution.

Scientific Research Applications

Hexadecyltrimethylammonium stearate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

Biology: Employed in cell lysis buffers for DNA extraction and as an antimicrobial agent.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form micelles.

Industry: Utilized in personal care products such as shampoos and conditioners for its conditioning properties

Mechanism of Action

The mechanism of action of hexadecyltrimethylammonium stearate involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic substances, making them soluble in water. The compound’s cationic nature allows it to interact with negatively charged molecules, disrupting cell membranes and leading to cell lysis. This property is particularly useful in antimicrobial applications and DNA extraction .

Comparison with Similar Compounds

Hexadecyltrimethylammonium stearate belongs to a family of quaternary ammonium surfactants with varying counterions. The counterion significantly influences solubility, micellar behavior, and industrial applicability. Below is a detailed comparison:

Structural and Functional Differences

Table 1: Key Properties of Hexadecyltrimethylammonium Derivatives

Physicochemical Properties

- Micelle Formation: The stearate counterion’s long alkyl chain increases hydrophobicity, likely raising the critical micelle concentration (CMC) compared to CTAB/CTAC. CTAB’s bromide ion provides stronger ionic interactions in aqueous media, favoring smaller micelles, while stearate’s bulk may lead to larger aggregates .

Thermal and Chemical Stability :

- Stearate’s fatty acid component may enhance thermal stability in polymer matrices, akin to calcium stearate’s role as a pro-degradant in polyethylene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.